2,3-Dichloro-N-phenylmaleimide

Overview

Description

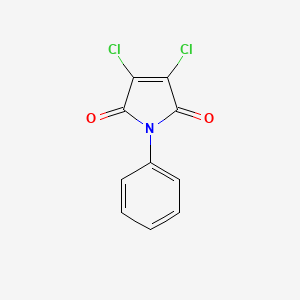

2,3-Dichloro-N-phenylmaleimide (CAS: 3876-05-9) is a halogenated maleimide derivative characterized by two chlorine atoms at the 2- and 3-positions of the maleimide ring and a phenyl group attached to the nitrogen atom. It is synthesized via the reaction of 2,3-dichloromaleic anhydride with aniline, yielding a compound with versatile reactivity due to its electron-deficient maleimide core and chloro substituents . This compound is primarily utilized as a precursor for synthesizing sulfur- and cycloalkyl-substituted maleimides, such as N-phenyl-2,3-di(thiophenyl)maleimide and 2-chloro-3-cyclohexyl-N-phenylmaleimide, which find applications in polymer chemistry and materials science .

Preparation Methods

Preparation of 2,3-Dichloromaleic Anhydride

The synthesis of 2,3-dichloromaleic anhydride is a crucial step preceding the formation of 2,3-Dichloro-N-phenylmaleimide. A patented method provides an efficient and environmentally friendly approach:

- Starting Material : Mucochloric acid (2,3-dichloromalealdehydic acid), which is inexpensive and readily available.

- Oxidation Step : Mucochloric acid is oxidized to 2,3-dichloromaleic acid using aqueous hydrogen peroxide (20–50% concentration) as the oxidant, catalyzed by tin anhydride or selenium dioxide. The reaction is carried out at 60–70 °C for 6 to 24 hours.

- Dehydration Step : Without isolating the intermediate acid, toluene is added to the reaction mixture to azeotropically remove water at 110 °C. Subsequently, acetic anhydride (diacetyl oxide) is introduced, and dehydration proceeds at 120 °C for 2 to 4 hours to form 2,3-dichloromaleic anhydride.

- Purification : The product is purified by recrystallization from normal hexane, yielding a white crystalline solid with purity >98% and melting point 118–120 °C.

- Yield : Total yield of 90–92% is reported under optimized conditions.

Key Reaction Conditions and Ratios :

| Parameter | Range/Value |

|---|---|

| Catalyst (tin anhydride) | 0.2–6% molar relative to mucochloric acid (optimal 0.5–3%) |

| Aqueous hydrogen peroxide | 1–5 equivalents (optimal 1–3) |

| Diacetyl oxide (acetic anhydride) | 1–5 equivalents (optimal 1.5–2.5) |

| Temperature (oxidation) | 60–70 °C |

| Temperature (dehydration) | 110 °C (water removal), then 120 °C (dehydration) |

| Reaction time (oxidation) | 6–24 hours |

| Reaction time (dehydration) | 2–4 hours |

This method offers environmental advantages by using hydrogen peroxide as a clean oxidant producing only water as a byproduct and avoids toxic chlorine gas emissions common in other chlorination routes.

Formation of this compound

Once 2,3-dichloromaleic anhydride is prepared, it undergoes imidization with phenylamine (aniline) to form this compound:

- Reaction : The anhydride reacts with phenylamine in a suitable solvent such as toluene or xylene under reflux conditions.

- Conditions : Heating under reflux typically above 110 °C to ensure ring closure and imide formation.

- Purification : The crude product is purified by recrystallization or column chromatography to achieve high purity.

- Industrial Adaptations : Large-scale production involves continuous flow reactors and automated purification to optimize yield and purity.

This synthetic route is a classical imide formation from anhydride and amine and is well-established in organic synthesis.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes | Yield/Purity |

|---|---|---|---|

| 1. Oxidation of mucochloric acid | Mucochloric acid + H2O2 (20–50%) with tin anhydride catalyst | 60–70 °C, 6–24 h | Intermediate acid formed |

| 2. Dehydration to anhydride | Addition of toluene, azeotropic water removal at 110 °C; then acetic anhydride at 120 °C for 2–4 h | Same reactor, no isolation needed | 90–92% yield, >98% purity |

| 3. Imidization with phenylamine | 2,3-Dichloromaleic anhydride + phenylamine in toluene reflux | Reflux >110 °C, purification by recrystallization or chromatography | High purity product obtained |

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-phenylmaleimide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 3 positions can be substituted by other nucleophiles, such as thiols, to form derivatives like N-phenyl-2,3-dithiomaleimide.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various substituted maleimides.

Common Reagents and Conditions

Thiols: Used in substitution reactions to replace chlorine atoms.

Ethanol: Common solvent for reactions involving this compound.

Sodium Azide: Used in the Staudinger reaction to form triphenylphosphoranamino derivatives.

Major Products

N-phenyl-2,3-dithiomaleimide: Formed by the substitution of chlorine atoms with thiols.

Triphenylphosphoranamino Derivatives: Formed through the Staudinger reaction with sodium azide.

Scientific Research Applications

Organic Synthesis

2,3-Dichloro-N-phenylmaleimide serves as a valuable intermediate in the synthesis of various organic compounds. It is particularly noted for its role in:

- Synthesis of Heterocycles : The compound is utilized in synthesizing complex heterocyclic structures such as 2-phenylpyrrolo[3,4-b]quinoxaline-1,3-diones. These compounds are of significant interest due to their biological activities, making them attractive targets for drug discovery .

- Formation of Maleimide Derivatives : The electrophilic nature of the maleimide group allows for substitution reactions with nucleophiles, leading to the formation of various derivatives. For example, reactions with thiols can yield N-phenyl-2,3-dithiomaleimide .

Medicinal Chemistry

The biological activity of this compound has garnered attention due to its potential therapeutic applications:

- Protein Kinase Inhibition : Research indicates that this compound can inhibit certain protein kinases involved in cell signaling pathways. This inhibition may affect critical biological functions such as cell proliferation and apoptosis, suggesting its potential as an anticancer agent .

- Covalent Bond Formation : The ability of this compound to form covalent bonds with target proteins enhances its efficacy as a selective inhibitor. This property is crucial for developing targeted therapies in cancer treatment .

Polymer Chemistry

In polymer science, this compound is employed in the synthesis of polymers with specific properties:

- Polymerization Reactions : The compound can participate in various polymerization processes to create materials with desired mechanical and thermal properties. Its reactivity allows for the incorporation of functional groups that can be tailored for specific applications .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis of Heterocycles | Demonstrated successful synthesis of biologically active compounds using this compound as a key intermediate . |

| Study 2 | Protein Kinase Inhibition | Showed that the compound effectively inhibits specific kinases, impacting cell signaling and proliferation . |

| Study 3 | Polymer Synthesis | Investigated the use of this compound in creating high-performance polymers with enhanced thermal stability . |

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-phenylmaleimide involves its ability to undergo substitution and addition reactions. The chlorine atoms at the 2 and 3 positions are reactive sites that can be targeted by nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the maleimide ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : Features a phthalimide core (six-membered aromatic ring fused with two imide groups) with a single chlorine atom at the 3-position and a phenyl group on the nitrogen (Fig. 1, ).

- Reactivity: Unlike 2,3-Dichloro-N-phenylmaleimide, the phthalimide derivative lacks the electron-deficient maleimide ring, resulting in lower electrophilicity. It is primarily used as a monomer for polyimide synthesis due to its stability and high purity requirements .

- Applications : Key in producing polyimides like 3,3'-bis(N-phenylphthalimide) and 2,2',3,3'-diphenylthioether dianhydride, which are critical for high-performance polymers .

| Property | This compound | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Structure | Maleimide (five-membered) | Phthalimide (six-membered) |

| Halogen Substitution | 2,3-Dichloro | 3-Chloro |

| Electrophilicity | High (due to maleimide core) | Moderate (aromatic stabilization) |

| Primary Use | Precursor for sulfur-functionalized derivatives | Polyimide monomer synthesis |

N-Methyl-2,3-dichloromaleimide

- Structure : Retains the 2,3-dichloromaleimide core but substitutes the phenyl group with a methyl group on the nitrogen ().

- However, the absence of an aromatic ring limits conjugation-dependent applications.

- Applications : Less commonly reported in polymer chemistry but may serve as an intermediate in small-molecule syntheses.

| Property | This compound | N-Methyl-2,3-dichloromaleimide |

|---|---|---|

| N-Substituent | Phenyl | Methyl |

| Steric Effects | High (bulky phenyl) | Low |

| Conjugation Potential | High (aromatic N-substituent) | Low |

Sulfur-Functionalized Derivatives

This compound reacts with sulfur nucleophiles (e.g., thiophenol) to form derivatives like N-phenyl-2,3-dithiomaleimide and 2,3-di(thiophenyl)maleimide. These compounds exhibit enhanced electron delocalization and are used in conductive polymers and heterocyclic synthesis (). In contrast, non-halogenated maleimides (e.g., N-phenylmaleimide) lack the chloro substituents, reducing their electrophilic reactivity and limiting their utility in step-growth polymerization reactions.

Key Reaction Pathway (): this compound + Na₂S → Thioether derivatives → Further cyclization to dithiins/tetrathiins.

Biological Activity

2,3-Dichloro-N-phenylmaleimide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory effects, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogenic fungi and bacteria. In a study conducted by EvitaChem, the compound demonstrated effectiveness against common pathogens, suggesting its potential as an antimicrobial agent in clinical applications.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 14 |

| Candida albicans | 12 |

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study published in Tetrahedron explored its synthesis and subsequent evaluation against cancer cell lines, revealing promising results in reducing cell viability .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

3. Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in oxidative stress pathways. Its ability to inhibit superoxide dismutase (SOD) has implications for therapeutic strategies targeting oxidative damage in various diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various maleimide derivatives, including this compound. The results indicated that this compound could serve as a lead structure for developing new antibiotics due to its broad-spectrum activity against resistant strains.

Case Study 2: Cancer Cell Line Analysis

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. These findings suggest a mechanism where the compound induces programmed cell death in malignant cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dichloro-N-phenylmaleimide, and how can reaction conditions be optimized for purity?

- Methodology : The compound is synthesized via condensation of 2,3-dichloromaleic anhydride with aniline under reflux in anhydrous solvents (e.g., toluene or dichloromethane). Optimization involves controlling stoichiometry (excess aniline to drive reaction completion) and using inert atmospheres to prevent hydrolysis of the anhydride. Post-synthesis purification typically employs recrystallization from ethanol or column chromatography. Purity is verified via melting point analysis and HPLC .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying maleimide ring protons (δ 6.8–7.2 ppm) and phenyl substituents. Fourier-Transform Infrared Spectroscopy (FTIR) validates carbonyl stretches (~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy. For derivatives like N-phenyl-2,3-di(thiophenyl)maleimide, elemental analysis and X-ray crystallography resolve regioselectivity .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : The compound serves as a dienophile in Diels-Alder reactions and a precursor for sulfur-containing derivatives (e.g., dithiomaleimides via thiol substitution at chlorine sites). It also enables synthesis of cyclohexyl- or benzyl-substituted maleimides through nucleophilic aromatic substitution, useful in polymer crosslinking and bioactive molecule design .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution patterns in this compound derivatives?

- Methodology : Kinetic studies under varying temperatures and solvents (polar vs. nonpolar) reveal that electron-withdrawing groups on the phenyl ring enhance electrophilicity at the maleimide C2/C3 positions, favoring nucleophilic substitution. Steric hindrance from bulky nucleophiles (e.g., cyclohexylthiol) leads to regioselectivity discrepancies, resolved via computational modeling (DFT) to predict transition states .

Q. What experimental strategies address contradictions in reported reaction yields for sulfur-containing derivatives?

- Methodology : Discrepancies arise from competing pathways (e.g., disulfide formation vs. monosubstitution). Controlled stoichiometry (limiting sulfur nucleophiles) and in-situ trapping agents (e.g., methyl iodide for thiolate intermediates) improve yield reproducibility. Reaction monitoring via thin-layer chromatography (TLC) or in-situ Raman spectroscopy identifies intermediate phases .

Q. How can photophysical properties of this compound-based polymers be tailored for optoelectronic applications?

- Methodology : Copolymerization with electron-rich monomers (e.g., thiophenes) alters conjugation length and bandgap. Spectroscopic ellipsometry and cyclic voltammetry measure optical bandgap and HOMO-LUMO levels. Substituent effects (e.g., thiophenyl vs. benzyl) are correlated with charge-carrier mobility using time-resolved microwave conductivity .

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated polymerizations?

- Methodology : Electron paramagnetic resonance (EPR) spectroscopy tracks maleimide radical intermediates during photoinitiated polymerization. Comparative studies with non-chlorinated analogs (e.g., N-phenylmaleimide) highlight the role of chlorine atoms in stabilizing transition states via inductive effects. Kinetic chain-length analysis (size-exclusion chromatography) quantifies propagation rates .

Q. Data Contradiction & Validation

Q. How should researchers reconcile conflicting data on the thermal stability of this compound?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen vs. air identifies decomposition pathways (oxidative vs. pyrolytic). Contradictions often stem from impurity profiles (e.g., residual solvents or unreacted aniline). Accelerated aging studies with controlled atmospheres and purity validation via differential scanning calorimetry (DSC) resolve inconsistencies .

Properties

IUPAC Name |

3,4-dichloro-1-phenylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLKFADFZAWWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347098 | |

| Record name | 2,3-Dichloro-N-phenylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3876-05-9 | |

| Record name | 2,3-Dichloro-N-phenylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.